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Compound of Interest

Compound Name: (S)-(+)-2-Phenylpropionic acid

Cat. No.: B1224499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

building block, (S)-(+)-2-Phenylpropionic acid. The document details Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for these analyses. This information is crucial for the structural

elucidation, quality control, and confirmation of this compound in research and drug

development settings.

Spectroscopic Data Summary
The structural identity and purity of (S)-(+)-2-Phenylpropionic acid (C₉H₁₀O₂) are

unequivocally confirmed through the synergistic interpretation of NMR, IR, and MS data. The

key quantitative findings from these analytical techniques are summarized in the tables below,

providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the (S)-
(+)-2-Phenylpropionic acid molecule. The ¹H and ¹³C NMR spectra are pivotal for confirming

the connectivity and chemical environment of each atom.

Table 1: ¹H NMR Spectral Data for (S)-(+)-2-Phenylpropionic Acid[1]
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~11.6 Broad Singlet 1H -
Carboxylic Acid

(-COOH)

7.25 - 7.35 Multiplet 5H -
Aromatic Protons

(C₆H₅)

3.73 Quartet 1H 7.2
Methine Proton (-

CH)

1.51 Doublet 3H 7.2
Methyl Protons (-

CH₃)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: ¹³C NMR Spectral Data for (S)-(+)-2-Phenylpropionic Acid[1]

Chemical Shift (δ) ppm Carbon Assignment

~181.1 Carboxylic Carbon (C=O)

~139.7 Aromatic C1 (ipso-carbon)

~128.6 Aromatic C3/C5 (meta-carbons)

~127.6 Aromatic C4 (para-carbon)

~127.2 Aromatic C2/C6 (ortho-carbons)

~45.4 Methine Carbon (-CH)

~18.0 Methyl Carbon (-CH₃)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Infrared (IR) Spectroscopy
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IR spectroscopy is instrumental in identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Table 3: IR Absorption Bands for (S)-(+)-2-Phenylpropionic Acid

Wavenumber (cm⁻¹) Bond Vibration Description

2500-3300 O-H stretch
Very broad, characteristic of a

carboxylic acid dimer

3030-3090 C-H stretch Aromatic

2950-2990 C-H stretch Aliphatic

1710 C=O stretch
Strong, characteristic of a

carboxylic acid

1600, 1495, 1450 C=C stretch Aromatic ring

1220-1320 C-O stretch
Coupled with O-H in-plane

bend

920 O-H bend Out-of-plane, broad

690, 750 C-H bend Monosubstituted benzene ring

Mass Spectrometry (MS)
Mass spectrometry provides critical information regarding the molecular weight and

fragmentation pattern of the molecule, which aids in confirming its structure.

Table 4: Mass Spectrometry Data for (S)-(+)-2-Phenylpropionic Acid[2]
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m/z Ratio Proposed Fragment Ion Notes

150 [C₉H₁₀O₂]⁺ Molecular Ion (M⁺)

105 [C₈H₉]⁺

Base Peak, resulting from the

loss of the carboxyl group ([M-

COOH]⁺)

77 [C₆H₅]⁺
Phenyl cation, from the loss of

the propionic acid side chain

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy Protocol
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[1]

Sample Preparation: Approximately 15-25 mg of (S)-(+)-2-Phenylpropionic acid for ¹H

NMR or 50-100 mg for ¹³C NMR was weighed.

Dissolution: The sample was dissolved in approximately 0.7 mL of deuterated chloroform

(CDCl₃) in a clean, dry 5 mm NMR tube.

Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

Data Acquisition: The NMR tube was placed in the spectrometer probe. The magnetic field

was shimmed to ensure homogeneity. For the ¹³C NMR spectrum, broadband proton

decoupling was employed to simplify the spectrum to single lines for each carbon atom.

Data Processing: A Fourier transform was applied to the acquired Free Induction Decay

(FID). The resulting spectrum was phased and baseline corrected. The chemical shifts were

referenced to the TMS signal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.rsc.org/suppdata/c7/nj/c7nj03038j/c7nj03038j1.pdf
https://www.benchchem.com/product/b1224499?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1224499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR Spectroscopy Protocol (ATR-FTIR)
The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer with an

Attenuated Total Reflectance (ATR) accessory.[3]

Sample Preparation: A small amount of the solid (S)-(+)-2-Phenylpropionic acid was placed

directly onto the ATR crystal.

Data Acquisition: The anvil was lowered to ensure good contact between the sample and the

crystal. The spectrum was recorded by accumulating a number of scans to ensure a good

signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded

and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram was Fourier-transformed to produce the

infrared spectrum.

Alternatively, a KBr pellet method can be used:

Sample Preparation: A few milligrams of the compound are intimately mixed with

approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

Pellet Formation: The mixture is then compressed in a die under high pressure to form a

transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of the IR spectrometer, and

the spectrum is recorded.

Mass Spectrometry Protocol (GC-MS)
The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)

system with an Electron Ionization (EI) source.[2][3]

Sample Introduction: A dilute solution of (S)-(+)-2-Phenylpropionic acid in a volatile organic

solvent was injected into the gas chromatograph. The GC separates the compound from the

solvent and any impurities.

Ionization: As the compound eluted from the GC column, it entered the ion source of the

mass spectrometer. Here, it was bombarded with a beam of high-energy electrons (typically
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70 eV), causing ionization and fragmentation of the molecule.[2]

Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) were

accelerated into a mass analyzer (e.g., a quadrupole), which separates the ions based on

their mass-to-charge (m/z) ratio.

Detection: The separated ions were detected, and their abundance was recorded to

generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Analytical Workflow
The logical progression from sample receipt to final structural confirmation is a cornerstone of

chemical analysis. The following diagram illustrates the integrated workflow for the

spectroscopic analysis of a chemical compound such as (S)-(+)-2-Phenylpropionic acid.
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Phase 1: Preparation

Phase 2: Data Acquisition

Phase 3: Data Analysis

Phase 4: Interpretation & Confirmation

Chemical Sample
((S)-(+)-2-Phenylpropionic Acid)

NMR Sample Prep
(Dissolution in CDCl3)

IR Sample Prep
(ATR or KBr Pellet)

MS Sample Prep
(Dilution for GC-MS)

NMR Spectrometer
(¹H and ¹³C Spectra) FT-IR Spectrometer GC-MS System

NMR Data Processing
(FT, Phasing, Referencing)

IR Data Processing
(FT, Baseline Correction)

MS Data Processing
(Library Search, Fragmentation Analysis)

Combined Spectroscopic Interpretation

Structural Confirmation
& Purity Assessment

Click to download full resolution via product page

Caption: Integrated workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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